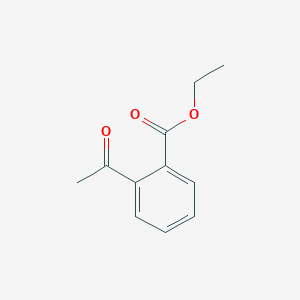

Ethyl 2-acetylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-acetylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-14-11(13)10-7-5-4-6-9(10)8(2)12/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJSSCAQCRQQJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384094 | |

| Record name | ethyl 2-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103935-10-0 | |

| Record name | ethyl 2-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-acetylbenzoate (C₁₁H₁₂O₃): Synthesis, Reactivity, and Applications in Modern Organic Chemistry

Executive Summary: Ethyl 2-acetylbenzoate is a bifunctional aromatic compound featuring both an ester and a ketone moiety in a sterically demanding ortho relationship. This unique structural arrangement makes it a highly valuable and versatile building block in synthetic organic chemistry. While the individual functional groups exhibit predictable reactivity, their proximity enables powerful intramolecular cyclization reactions, providing efficient access to complex heterocyclic scaffolds. This guide offers a comprehensive overview of the synthesis, physicochemical properties, characteristic reactivity, and synthetic applications of this compound, with a particular focus on its role in constructing molecular frameworks relevant to drug discovery and materials science.

Introduction to this compound

This compound, with the molecular formula C₁₁H₁₂O₃, is a keto-ester that serves as a pivotal intermediate in organic synthesis.[1] Its structure, containing an electrophilic ketone and an ester group on adjacent positions of a benzene ring, is primed for sequential or tandem reactions. The true synthetic power of this molecule lies in the cooperative reactivity of these groups, which allows for the streamlined construction of fused ring systems like phthalides and isoquinolones. These heterocyclic cores are prevalent in a vast number of biologically active natural products and pharmaceutical agents, making this compound a key target for researchers in medicinal chemistry.[2][3][4]

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral properties of this compound is fundamental for its synthesis, purification, and characterization.

Physicochemical Data

The key physical properties are summarized in the table below. The high boiling point is characteristic of a polar, aromatic compound of its molecular weight.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molecular Weight | 192.21 g/mol | [1][5] |

| CAS Number | 103935-10-0 | [1][5] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Density | ~1.1 g/cm³ | [5] |

| Boiling Point | 97-99 °C @ 0.3 mmHg 301.0 °C @ 760 mmHg | [1][5] |

| Flash Point | ~130.9 °C | [5] |

| SMILES | CCOC(=O)c1ccccc1C(C)=O | [1] |

| InChIKey | YCJSSCAQCRQQJT-UHFFFAOYSA-N | [1] |

Spectroscopic Signature Analysis

While extensive published spectra for this specific molecule are scarce, its spectral characteristics can be reliably predicted based on its functional groups.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

-

Aromatic Protons: A complex multiplet pattern between δ 7.2-8.0 ppm for the four protons on the disubstituted benzene ring.

-

Ethyl Ester Group: A quartet around δ 4.4 ppm (2H, -O-CH₂ -CH₃) and a triplet around δ 1.4 ppm (3H, -O-CH₂-CH₃ ).

-

Acetyl Group: A sharp singlet around δ 2.6 ppm (3H, -C(=O)-CH₃ ), characteristic of a methyl ketone.

-

-

¹³C NMR Spectroscopy: The carbon spectrum would reveal key resonances:

-

Carbonyl Carbons: Two signals in the downfield region; the ketone carbonyl (~195-200 ppm) and the ester carbonyl (~165-170 ppm).

-

Aromatic Carbons: Multiple signals between ~125-140 ppm.

-

Ethyl and Acetyl Carbons: Resonances for the O-CH₂, O-CH₂-CH₃, and the acetyl CH₃ carbons in the upfield region.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the functional groups:

-

C=O Stretching: Two distinct and strong absorption bands are expected. The ester carbonyl stretch typically appears around 1720-1740 cm⁻¹, while the aryl ketone carbonyl stretch appears at a lower wavenumber, around 1680-1700 cm⁻¹.[6]

-

C-O Stretching: A strong band for the ester C-O bond will be present in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H and C=C: Bands corresponding to aromatic C-H stretching (~3000-3100 cm⁻¹) and C=C ring stretching (~1450-1600 cm⁻¹).

-

Synthesis of this compound

The most direct and industrially scalable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 2-acetylbenzoic acid.[7] This classic acid-catalyzed reaction is an equilibrium process.

Causality of Experimental Design

The reaction is governed by Le Chatelier's principle.[7] To achieve a high yield, the equilibrium must be shifted towards the product side. This is accomplished by two key strategies:

-

Using an Excess of a Reactant: Employing ethanol as both the reactant and the solvent provides a large molar excess, driving the reaction forward.[8]

-

Removal of Water: The water produced during the reaction can be removed, typically by azeotropic distillation using a Dean-Stark apparatus, although for many lab-scale preparations, the large excess of alcohol is sufficient.[7]

A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential.[9][10] The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.

Representative Experimental Protocol

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-acetylbenzoic acid (1.0 eq).

-

Reagents: Add absolute ethanol (10-20 eq, serving as solvent and reagent).

-

Catalysis: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.[11]

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Workup: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[1]

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the dual reactivity of its functional groups, particularly their ability to participate in intramolecular reactions to form valuable heterocyclic structures.

Selective Reduction and Intramolecular Cyclization: Synthesis of Phthalides

Phthalides (isobenzofuranones) are a class of compounds found in many natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects.[4][12] this compound is an excellent precursor to 3-methylphthalide.

The key to this transformation is the selective reduction of the ketone in the presence of the ester. Sodium borohydride (NaBH₄) is the ideal reagent for this, as it is a mild reducing agent that readily reduces ketones but typically does not reduce esters under standard conditions. The resulting hydroxy-ester intermediate undergoes spontaneous or acid-catalyzed intramolecular cyclization (lactonization) to form the stable five-membered lactone ring of 3-methylphthalide.

Condensation Reactions: A Route to Isoquinolones

Isoquinoline and its derivatives are another privileged scaffold in medicinal chemistry, forming the core of many alkaloids and drugs with activities including anti-cancer, anti-microbial, and anti-inflammatory properties.[2][13] this compound can be converted into isoquinolone derivatives through condensation with primary amines or ammonia.[14]

In this transformation, the amine first reacts with the more electrophilic ketone to form an enamine or imine intermediate. Subsequent intramolecular attack of the nitrogen atom onto the ester carbonyl, followed by elimination of ethanol, results in the formation of the heterocyclic isoquinolone ring system. This reaction is typically catalyzed by acid.[14]

Applications in Drug Development and Materials Science

The primary application of this compound for drug development professionals is its role as a precursor to the phthalide and isoquinolone ring systems.

-

Phthalide Scaffolds: Naturally occurring phthalides are known for their neuroprotective and cardiovascular benefits.[4] Synthetic phthalide derivatives are explored for their potential as anti-convulsants, anti-inflammatory agents, and anti-platelet agents.[12] The ability to easily synthesize the 3-methylphthalide core provides a starting point for further functionalization and the development of new chemical entities.

-

Isoquinolone Scaffolds: The isoquinoline core is present in numerous FDA-approved drugs and natural alkaloids like morphine and codeine.[2] Synthetic isoquinolones are investigated for a vast array of therapeutic applications, including as enzyme inhibitors, anti-cancer agents, and anti-viral compounds.[15]

Safety and Handling

This compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is expected to be an irritant to the eyes, skin, and respiratory system. Store in a cool, dry place away from strong oxidizing agents and strong bases. Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is more than a simple aromatic compound; it is a powerful and versatile synthetic intermediate. Its value lies in the ortho-positioning of its ketone and ester functionalities, which enables efficient intramolecular cyclization reactions. This capability provides a direct and reliable pathway to phthalide and isoquinolone scaffolds, which are of significant and ongoing interest in the fields of medicinal chemistry and drug development. A thorough understanding of its synthesis and reactivity allows researchers to leverage this unique building block for the construction of complex and biologically relevant molecules.

References

-

ChemSynthesis. (2025). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSrc. (2025). This compound. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

-

Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. Retrieved from [Link]

-

PubMed. (2023). Advances in the phytochemistry and pharmacology of plant-derived phthalides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

ResearchGate. (2025). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Retrieved from [Link]

-

PubMed Central. (n.d.). Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch. Retrieved from [Link]

-

Studocu. (n.d.). REPORT Lab work: ETHYL BENZOATE. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

IntechOpen. (2024). Isoquinoline derivatives and its medicinal activity. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum for ethyl benzoate. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. BJOC - Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol [beilstein-journals.org]

- 4. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:103935-10-0 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. quora.com [quora.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. chem.uoi.gr [chem.uoi.gr]

- 12. Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wisdomlib.org [wisdomlib.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

Introduction: Characterizing a Key Synthetic Intermediate

An In-Depth Technical Guide to the Boiling Point of Ethyl 2-acetylbenzoate

This compound (CAS No. 103935-10-0) is a substituted aromatic keto-ester of significant interest in synthetic organic chemistry.[1][2][3] Its bifunctional nature, possessing both a ketone and an ester moiety, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and more complex molecular architectures. Accurate characterization of its physical properties is paramount for its synthesis, purification, and subsequent use in drug development and materials science.

The boiling point is a fundamental and critical physical constant. It not only serves as an indicator of purity but also dictates the appropriate conditions for purification by distillation. This guide provides a comprehensive analysis of the boiling point of this compound, the underlying physicochemical principles, and detailed methodologies for its accurate experimental determination.

Physicochemical Properties of this compound

A summary of the key physical and chemical identifiers for this compound is presented below. Understanding these properties provides context for its behavior during heating and distillation.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 103935-10-0 | ChemSynthesis[1] |

| Molecular Formula | C₁₁H₁₂O₃ | PubChem[2] |

| Molecular Weight | 192.21 g/mol | PubChem[2] |

| Boiling Point | 97-99 °C (at 0.3 mmHg) | ChemSynthesis[1] |

| 301.0 ± 25.0 °C (at 760 mmHg, Predicted) | ChemSRC[3] | |

| SMILES | CCOC(=O)C1=CC=CC=C1C(=O)C | PubChem[2] |

The significant difference between the experimentally measured boiling point under vacuum (97-99 °C at 0.3 mmHg) and the predicted boiling point at atmospheric pressure (301.0 °C at 760 mmHg) is a critical consideration.[1][3] High molecular weight, polar organic molecules often decompose at their atmospheric boiling points. Therefore, vacuum distillation is the required method for purification, allowing the substance to boil at a much lower temperature, thus preventing thermal degradation.

Factors Influencing the Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several molecular factors dictate this property for this compound:

-

Intermolecular Forces: As a polar molecule, this compound exhibits dipole-dipole interactions due to the presence of the carbonyl groups in the ester and ketone functionalities. It also possesses London dispersion forces, which increase with molecular size and surface area. These combined forces are relatively strong, requiring significant thermal energy to overcome, leading to a high boiling point.

-

Molecular Weight: With a molecular weight of 192.21 g/mol , this compound is a moderately sized molecule.[1][2] Generally, as molecular weight increases within a homologous series, the boiling point also increases due to stronger London dispersion forces.

-

Lack of Hydrogen Bonding: Unlike alcohols or carboxylic acids, this compound cannot act as a hydrogen bond donor. This means its boiling point is lower than that of a comparable molecule, such as 2-acetylbenzoic acid, which can form strong intermolecular hydrogen bonds.

-

External Pressure: The external pressure is the most critical experimental parameter. As the external pressure is lowered, the vapor pressure required for boiling is reached at a lower temperature. This relationship is fundamental to the technique of vacuum distillation, which is essential for purifying thermally sensitive compounds like this compound.

Experimental Determination of Boiling Point

Accurate determination of the boiling point is essential for both identification and assessment of purity. The choice of method depends on the quantity of the sample available.

Method 1: Microscale Determination using a Thiele Tube (Small Sample Volume)

For small quantities (<1 mL), the Thiele tube method provides an efficient means of determining the boiling point. The principle relies on observing the temperature at which the vapor pressure of the liquid equals the applied pressure.

-

Sample Preparation: A small amount of this compound is placed into a small test tube (e.g., a Durham tube).

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample (open end down).

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed into a Thiele tube containing a high-boiling mineral oil.[4]

-

Heating: The side arm of the Thiele tube is gently heated.[4] This design allows for uniform heating of the oil via convection currents.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Upon further heating, the liquid will begin to boil, and its vapor will fill the capillary tube, resulting in a rapid and continuous stream of bubbles.[4][5]

-

Boiling Point Identification: The heat source is removed once a vigorous stream of bubbles is observed. As the apparatus cools, the vapor pressure of the sample will decrease. The boiling point is the temperature at which the pressure inside the capillary tube equals the external atmospheric pressure, at which point the liquid is drawn up into the capillary tube.[4][5]

-

Record Pressure: The ambient barometric pressure must be recorded alongside the observed boiling point for accurate reporting.

Caption: Workflow for microscale boiling point determination using a Thiele tube.

Method 2: Boiling Point Determination via Distillation (Preparative Scale)

When purifying a larger quantity of this compound (>5 mL), the boiling point can be determined directly during the purification process. Given the high atmospheric boiling point, this must be performed under reduced pressure (vacuum distillation).

-

Apparatus Assembly: A standard vacuum distillation apparatus is assembled, consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. All glass joints must be properly sealed to maintain a vacuum.

-

Sample Introduction: The crude this compound is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Vacuum Application: The system is connected to a vacuum pump, and the pressure is lowered to the desired level (e.g., ~0.3 mmHg). The pressure should be monitored with a manometer.

-

Heating: The distilling flask is heated gently using a heating mantle.

-

Distillation and Measurement: As the liquid boils, the vapor rises, and its temperature is measured by the thermometer. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in thermal equilibrium with the distilling liquid. The temperature range over which the majority of the product distills is recorded as the boiling point range at that specific pressure.[4]

Caption: Schematic of a vacuum distillation apparatus for purification.

Context: Synthesis and Purification

The determination of the boiling point is intrinsically linked to the synthesis and purification of this compound. A common synthetic route is the Fischer esterification of 2-acetylbenzoic acid with ethanol, catalyzed by a strong acid like sulfuric acid.[6]

Following the reaction, the crude product is typically a mixture containing unreacted starting materials, the ester product, and side products. Purification is achieved by:

-

Workup: The reaction mixture is neutralized (e.g., with sodium bicarbonate solution) and extracted with an organic solvent.

-

Drying: The organic layer is dried over an anhydrous salt (e.g., MgSO₄).

-

Purification: The solvent is removed, and the crude ester is purified by vacuum distillation.

During this distillation, a sharp and constant boiling point range is a strong indicator of the compound's purity.[7] Fractions collected outside of the expected range (97-99 °C at 0.3 mmHg) are likely to be impurities.[1]

Conclusion

The boiling point of this compound is a crucial parameter for its handling, purification, and quality assessment in research and development. Due to its thermal sensitivity, the most relevant and practical boiling point is that measured under reduced pressure, which is experimentally determined to be 97-99 °C at 0.3 mmHg.[1] For professionals in drug development and chemical synthesis, a thorough understanding of the factors influencing this property and the precise experimental methods for its determination—particularly vacuum distillation—is essential for achieving high purity and ensuring the integrity of this valuable synthetic intermediate.

References

-

ChemSynthesis. (2025). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSRC. (2025). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

JoVE. (2020). Boiling Points. Retrieved from [Link]

-

Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved from [Link]

-

Quora. (2023). Is boiling point a reliable way to assess ester purity?. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C11H12O3 | CID 2799640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:103935-10-0 | Chemsrc [chemsrc.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 2-Acetylbenzoate

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic data for ethyl 2-acetylbenzoate (C₁₁H₁₂O₃), a key intermediate in various synthetic applications. Intended for researchers and professionals in chemical and pharmaceutical development, this document synthesizes data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide offers field-proven insights into experimental design, data interpretation, and the causal relationships between molecular structure and spectral features. Each section includes a self-validating, detailed experimental protocol, ensuring reproducibility and scientific integrity.

Introduction: The Molecular Profile of this compound

This compound is an aromatic keto-ester with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol .[1][2] Its structure, featuring an ethyl ester and an acetyl group in an ortho-relationship on a benzene ring, presents a unique electronic and steric environment. This arrangement is critical to its reactivity and is the foundation for interpreting its spectroscopic signature. Understanding these signatures is paramount for confirming identity, assessing purity, and elucidating reaction mechanisms in synthetic workflows.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3] |

| Molecular Weight | 192.21 g/mol | [1][2] |

| CAS Number | 103935-10-0 | [2][3] |

| Boiling Point | 301.0 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Exact Mass | 192.078644 Da | [1][2] |

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is the cornerstone technique for elucidating the structure of organic molecules in solution. For this compound, it allows for the unambiguous assignment of each proton based on its chemical environment, multiplicity (splitting pattern), and integral value.

Field-Proven Experimental Protocol: ¹H NMR

Causality Statement: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for non-polar to moderately polar analytes like this compound due to its excellent dissolving power and the single, easily identifiable residual solvent peak. A concentration of 10-15 mg in 0.6 mL of solvent provides an optimal signal-to-noise ratio for a high-field (≥300 MHz) instrument without causing significant line broadening from viscosity effects.[4]

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Filter the solution through a pipette fitted with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[5]

-

-

Instrument Parameters (300 MHz Spectrometer):

-

Pulse Sequence: Standard single pulse (zg30).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 2 seconds. A longer delay ensures full relaxation of all protons, leading to accurate integration.

-

Number of Scans (ns): 16. This is sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

-

Receiver Gain: Set automatically by the instrument.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

Phase and baseline correct the spectrum automatically and manually adjust as needed.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and normalize to a known proton count (e.g., the 3H singlet of the acetyl group).

-

¹H NMR Data Summary

Table 2: ¹H NMR Signal Assignments for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.95 | dd | 1H | ~7.8, 1.5 | Ar-H (H-6) |

| ~7.55 | td | 1H | ~7.5, 1.5 | Ar-H (H-4) |

| ~7.45 | t | 1H | ~7.5 | Ar-H (H-5) |

| ~7.35 | d | 1H | ~7.8 | Ar-H (H-3) |

| 4.40 | q | 2H | 7.1 | -O-CH₂ -CH₃ |

| 2.55 | s | 3H | - | -C(O)-CH₃ |

| 1.38 | t | 3H | 7.1 | -O-CH₂-CH₃ |

Note: Exact chemical shifts can vary slightly between instruments and sample concentrations. Aromatic proton assignments are based on expected electronic effects and coupling patterns.

Spectral Interpretation

The ¹H NMR spectrum is highly informative. The downfield region (7.3-8.0 ppm) contains four distinct signals corresponding to the aromatic protons, confirming the 1,2-disubstitution pattern. The proton ortho to the ester (H-6) is shifted furthest downfield due to the anisotropic effect of the carbonyl group. The ethyl group of the ester gives rise to a characteristic quartet at 4.40 ppm and a triplet at 1.38 ppm, with a coupling constant of 7.1 Hz. The most shielded aliphatic signal is the sharp singlet at 2.55 ppm, integrating to three protons, which is unequivocally assigned to the acetyl methyl group.

Caption: ¹H NMR assignments for this compound.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and structural verification.

Field-Proven Experimental Protocol: ¹³C NMR

Causality Statement: A higher sample concentration (50-75 mg) is required for ¹³C NMR due to the low natural abundance (~1.1%) of the ¹³C isotope.[4] The use of a proton-decoupled pulse sequence (e.g., zgpg30) simplifies the spectrum by collapsing all C-H couplings into singlets, making peak assignment more straightforward.

-

Sample Preparation:

-

Accurately weigh 50-75 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ with TMS.

-

Filter the solution as described in the ¹H NMR protocol.

-

-

Instrument Parameters (75 MHz Spectrometer):

-

Pulse Sequence: Power-gated proton decoupling (zgpg30).

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024. A higher number of scans is necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential window function (line broadening of 1.0-2.0 Hz).

-

Phase and baseline correct the spectrum.

-

Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

-

¹³C NMR Data Summary

Table 3: ¹³C NMR Signal Assignments for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 201.2 | Acetyl C =O |

| 166.5 | Ester C =O |

| 139.8 | Ar-C (C-2) |

| 132.9 | Ar-C (C-1) |

| 132.5 | Ar-C H (C-4) |

| 130.8 | Ar-C H (C-6) |

| 129.0 | Ar-C H (C-5) |

| 128.5 | Ar-C H (C-3) |

| 61.5 | -O-CH₂ -CH₃ |

| 30.1 | -C(O)-CH₃ |

| 14.2 | -O-CH₂-CH₃ |

Note: Assignments are based on standard chemical shifts for aromatic and carbonyl carbons, with quaternary carbons often showing lower intensity.

Spectral Interpretation

The ¹³C NMR spectrum shows 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. The two carbonyl carbons are the most deshielded, appearing at 201.2 ppm (ketone) and 166.5 ppm (ester). The six aromatic carbons appear between 128 and 140 ppm, with the two quaternary carbons (C-1 and C-2) identifiable by their lower intensity. The aliphatic region contains the signals for the ethyl ester carbons (61.5 and 14.2 ppm) and the acetyl methyl carbon (30.1 ppm).

Caption: Key ¹³C NMR chemical shift assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying functional groups. The spectrum of this compound is dominated by strong absorptions from its two carbonyl groups and characteristic bands from the aromatic ring.

Field-Proven Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Causality Statement: ATR is the preferred sampling method for a liquid sample like this compound because it requires minimal sample preparation and is easy to clean.[6][7] A background scan is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely from the analyte.[8]

-

Instrument Setup:

-

Ensure the instrument is powered on and has been allowed to warm up for at least 15 minutes for thermal stability.[9]

-

Clean the ATR crystal (typically diamond or zinc selenide) with a soft tissue dampened with isopropanol or acetone and allow it to dry completely.

-

-

Background Acquisition:

-

With the clean, empty ATR crystal in place, acquire a background spectrum (typically 16-32 scans). This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place one to two drops of neat this compound onto the center of the ATR crystal, ensuring complete coverage.

-

Acquire the sample spectrum using the same number of scans as the background.

-

-

Data Processing:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks corresponding to key functional groups.

-

IR Data Summary

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H (aliphatic) stretching |

| ~1725 | Strong, sharp | C=O (ester) stretching |

| ~1685 | Strong, sharp | C=O (ketone) stretching |

| ~1600, ~1450 | Medium-Strong | C=C (aromatic ring) stretching |

| ~1250 | Strong | C-O (ester) stretching |

| ~760 | Strong | C-H (ortho-disubstituted aromatic) bending |

Spectral Interpretation

The IR spectrum provides definitive evidence for the key functional groups. The most prominent features are the two strong carbonyl stretching bands. The ester C=O appears at a higher frequency (~1725 cm⁻¹) than the aryl ketone C=O (~1685 cm⁻¹), which is slightly lowered by conjugation with the aromatic ring. The presence of both bands is a critical diagnostic feature. The strong band at ~1250 cm⁻¹ is characteristic of the C-O stretch of the ester group. Finally, the strong absorption around 760 cm⁻¹ is highly indicative of 1,2-disubstitution (ortho) on the benzene ring.

Caption: Diagram of key functional groups and their IR frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common "hard" ionization technique that generates numerous fragments, creating a rich fingerprint for structural elucidation.[10][11]

Field-Proven Experimental Protocol: Electron Ionization MS

Causality Statement: A standard electron energy of 70 eV is used because it provides reproducible fragmentation patterns that are comparable to library spectra, facilitating compound identification.[12] The sample is introduced via a direct insertion probe or GC inlet, which requires the compound to be volatile and thermally stable, conditions that this compound meets.

-

Sample Introduction:

-

Dissolve a small amount of sample (~1 mg) in a volatile solvent like methanol or ethyl acetate.

-

Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

-

Ionization:

-

Utilize an electron ionization (EI) source.

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the compound, typically from m/z 40 to 300.

-

The analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

-

-

Detection:

-

An electron multiplier detects the ions, generating the mass spectrum.

-

MS Data Summary

Table 5: Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Identity |

| 192 | [C₁₁H₁₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 177 | [M - CH₃]⁺ | Loss of acetyl methyl radical |

| 164 | [M - C₂H₄]⁺˙ | McLafferty rearrangement (loss of ethene) |

| 147 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 119 | [C₈H₇O]⁺ | [M - OC₂H₅ - CO]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 43 | [CH₃CO]⁺ | Acetyl cation (base peak) |

Fragmentation Analysis

The mass spectrum confirms the molecular weight with the molecular ion peak at m/z 192. The fragmentation pattern is consistent with the proposed structure. The base peak (most intense) at m/z 43 corresponds to the stable acetyl cation [CH₃CO]⁺. A significant peak at m/z 147 results from the loss of the ethoxy radical (•OC₂H₅) from the ester. Another key fragmentation is the loss of an ethene molecule (28 Da) via a McLafferty rearrangement, giving a peak at m/z 164. This rearrangement is characteristic of esters with a gamma-hydrogen. The peak at m/z 177 arises from the loss of a methyl radical from the acetyl group.

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a comprehensive and self-consistent characterization of this compound. Each technique offers complementary information, from the proton and carbon environments (NMR) to the identification of functional groups (IR) and the confirmation of molecular weight and structural fragments (MS). The detailed protocols and interpretations provided in this guide serve as a robust framework for researchers requiring confident structural verification and purity assessment of this important chemical intermediate.

References

-

This compound | CAS#:103935-10-0 | Chemsrc . (n.d.). Retrieved January 24, 2026, from [Link]

-

This compound | C11H12O3 | CID 2799640 - PubChem . (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

This compound - 103935-10-0, C11H12O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis . (n.d.). Retrieved January 24, 2026, from [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University . (n.d.). Retrieved January 24, 2026, from [Link]

-

NMR Sample Preparation - University of Ottawa . (n.d.). Retrieved January 24, 2026, from [Link]

-

ATR-FTIR Spectroscopy Basics - Mettler Toledo . (n.d.). Retrieved January 24, 2026, from [Link]

-

Bruker Alpha-P ATR FTIR Standard Operating Procedure . (n.d.). University of Toronto. Retrieved January 24, 2026, from [Link]

-

ATR-FTIR Sample Measurements - Agilent . (n.d.). Retrieved January 24, 2026, from [Link]

-

Ionization Modes: EI - Shimadzu . (n.d.). Retrieved January 24, 2026, from [Link]

-

Electron ionization - Wikipedia . (n.d.). Retrieved January 24, 2026, from [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications . (2024). Research and Reviews: Journal of Chemistry. Retrieved January 24, 2026, from [Link]

-

NMR Sample Preparation - Western University . (n.d.). Retrieved January 24, 2026, from [Link]

-

SOP for Calibration of FT-IR Spectrometer - Pharmaguideline . (n.d.). Retrieved January 24, 2026, from [Link]

Sources

- 1. This compound | CAS#:103935-10-0 | Chemsrc [chemsrc.com]

- 2. This compound | C11H12O3 | CID 2799640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. mt.com [mt.com]

- 7. agilent.com [agilent.com]

- 8. utsc.utoronto.ca [utsc.utoronto.ca]

- 9. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

- 11. rroij.com [rroij.com]

- 12. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

"Ethyl 2-acetylbenzoate" infrared spectroscopy peaks

An In-Depth Technical Guide to the Infrared Spectrum of Ethyl 2-Acetylbenzoate

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds. This technical guide offers a comprehensive analysis of the infrared spectrum of this compound, a molecule of interest in synthetic chemistry and drug development. As Senior Application Scientists, our goal is to move beyond mere data reporting and provide a causal understanding of the spectrum, grounded in the molecule's unique structural features. This document details the interpretation of key absorption peaks, explains the electronic and steric effects influencing their positions, presents a validated experimental protocol for data acquisition, and summarizes the findings for practical application by researchers and scientists.

The Molecular Structure of this compound: A Precursor to Spectral Interpretation

Before delving into the spectrum, a clear understanding of the molecule's structure is paramount. This compound (C₁₁H₁₂O₃) possesses several distinct functional groups that will give rise to characteristic absorption bands in the IR spectrum.[1]

Key Structural Features:

-

Aromatic Ring: A benzene ring that is ortho-disubstituted.

-

Ester Carbonyl (C=O): An ethyl ester group (-COOCH₂CH₃) directly attached to the aromatic ring.

-

Ketone Carbonyl (C=O): An acetyl group (-COCH₃) also directly attached to the aromatic ring.

-

Ester C-O Bonds: Both an sp² C-O bond and an sp³ C-O bond are present within the ester moiety.

-

Aliphatic C-H Bonds: sp³ hybridized C-H bonds within the ethyl and methyl groups.

-

Aromatic C-H Bonds: sp² hybridized C-H bonds on the benzene ring.

The presence of two distinct carbonyl groups, both conjugated with the aromatic ring, is the most salient feature and will be the focus of significant analysis.

Principles of IR Spectroscopy in the Context of this compound

Infrared radiation absorption occurs when the frequency of the radiation matches the natural vibrational frequency of a specific chemical bond. These vibrations, which include stretching (symmetrical and asymmetrical) and bending (scissoring, rocking, wagging, twisting), are quantized. The position of an absorption band (in wavenumbers, cm⁻¹) is determined by the bond strength and the masses of the bonded atoms. Stronger bonds and lighter atoms vibrate at higher frequencies. The intensity of a peak is related to the change in dipole moment during the vibration; more polar bonds typically produce stronger absorptions.[2]

For this compound, the high polarity of the two C=O bonds ensures they will produce the most intense signals in the spectrum, serving as powerful diagnostic markers.[3]

Detailed Analysis of the Infrared Spectrum

The IR spectrum of this compound can be logically dissected into several key regions, each corresponding to the vibrations of specific functional groups.

The Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹): A Tale of Two Carbonyls

This is the most informative region for this molecule. The presence of both an ester and a ketone leads to two distinct, strong absorption bands.

-

Ester C=O Stretch (Expected ~1730-1715 cm⁻¹): The carbonyl of an α,β-unsaturated or aromatic ester typically appears in this range.[4] Conjugation with the benzene ring's π-system delocalizes the carbonyl's π electrons, imparting more single-bond character and thus lowering the absorption frequency from that of a saturated aliphatic ester (1750-1735 cm⁻¹).[4]

-

Ketone C=O Stretch (Expected ~1690-1680 cm⁻¹): The carbonyl of an aryl ketone similarly experiences a decrease in frequency due to resonance with the aromatic ring. A typical aliphatic ketone absorbs around 1715 cm⁻¹.[5][6] The conjugation effect lowers this value significantly.

Causality Insight: Why is the ester C=O frequency higher than the ketone's? This is due to the competing electronic effects within the ester group. While resonance donates electron density to the carbonyl (lowering its frequency), the oxygen atom in the ester linkage (-O-Et) is highly electronegative and exerts a strong inductive electron-withdrawing effect. This inductive effect shortens and strengthens the C=O bond, increasing its vibrational frequency. This effect is dominant, causing the ester C=O to absorb at a higher wavenumber than the ketone C=O.[7][8][9]

The C-H Stretching Region (3100-2850 cm⁻¹)

This region reveals the nature of the carbon hybridization in the molecule.

-

Aromatic C(sp²)-H Stretches (Expected 3100-3000 cm⁻¹): These absorptions, characteristic of C-H bonds on a benzene ring, appear at a slightly higher frequency than their aliphatic counterparts. They are typically of weak to medium intensity.[5][10]

-

Aliphatic C(sp³)-H Stretches (Expected 3000-2850 cm⁻¹): These peaks arise from the methyl and methylene groups of the ethyl substituent and the methyl of the acetyl group. They will appear as medium to strong, sharp bands just below the 3000 cm⁻¹ dividing line.[6][11]

The Aromatic C=C Stretching Region (1600-1450 cm⁻¹)

The vibrations of the carbon-carbon bonds within the benzene ring give rise to a series of sharp, moderate-intensity peaks. Typically, bands are observed near 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[10] These peaks are a definitive indicator of an aromatic system.

The C-O Stretching Region (1300-1000 cm⁻¹)

The presence of the ester group is unequivocally confirmed in this region. Esters exhibit two characteristic C-O stretching vibrations which are typically strong and distinct.[4]

-

Asymmetric C-O Stretch (C(=O)-O, ~1300-1200 cm⁻¹): This corresponds to the stretching of the bond between the carbonyl carbon and the ester oxygen.

-

Symmetric C-O Stretch (O-C₂, ~1150-1000 cm⁻¹): This is due to the stretching of the bond between the ester oxygen and the ethyl group.

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a complex array of overlapping signals, including C-C single bond stretches, C-H bending vibrations, and other skeletal vibrations.[12][13] While difficult to interpret fully from first principles, this pattern is unique to the molecule. A notable feature within this region is the C-H out-of-plane (oop) bending band (900-675 cm⁻¹), the position of which is diagnostic of the ring's substitution pattern.[10] For an ortho-disubstituted ring, a strong band is often observed around 750 cm⁻¹.

Summary of Key Spectroscopic Data

The expected IR absorption peaks for this compound are summarized below.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3100-3000 | Weak-Med | C-H Stretch | Aromatic C(sp²)-H |

| ~3000-2850 | Med-Strong | C-H Stretch | Aliphatic C(sp³)-H (CH₃, CH₂) |

| ~1720 | Strong | C=O Stretch | Ester Carbonyl (Aromatic) |

| ~1685 | Strong | C=O Stretch | Ketone Carbonyl (Aromatic) |

| ~1600 & ~1475 | Med-Sharp | C=C Stretch (in-ring) | Aromatic Ring |

| ~1300-1200 | Strong | Asymmetric C-O Stretch | Ester C(=O)-O |

| ~1150-1000 | Strong | Symmetric C-O Stretch | Ester O-C₂H₅ |

| ~750 | Strong | C-H Out-of-Plane Bend | Ortho-disubstituted Aromatic |

Experimental Protocol for Acquiring the IR Spectrum

This protocol describes a self-validating system for obtaining a high-quality FTIR spectrum of this compound, a liquid at room temperature.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer. Sample Preparation: Neat Liquid Film Method.

Methodology:

-

Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Salt Plate Preparation: Clean two salt plates (e.g., NaCl or KBr) with a dry, spectroscopic-grade solvent (e.g., anhydrous dichloromethane or acetone) in a fume hood. Gently wipe them dry with a lint-free tissue. Handle plates by the edges to avoid moisture contamination from fingerprints.

-

Background Spectrum Acquisition:

-

Place the clean, dry salt plates into the spectrometer's sample holder.

-

Close the sample compartment lid.

-

Acquire a background spectrum (typically co-adding 16 or 32 scans for a good signal-to-noise ratio). This is a critical step that subtracts the absorbance from atmospheric CO₂ and water vapor, as well as the salt plates themselves.

-

-

Sample Application:

-

Remove the salt plates from the spectrometer.

-

Place 1-2 drops of this compound onto the surface of one plate.

-

Carefully place the second plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

-

-

Sample Spectrum Acquisition:

-

Immediately place the "sandwiched" salt plates back into the sample holder.

-

Close the sample compartment lid.

-

Acquire the sample spectrum using the same scan parameters as the background. The instrument software will automatically ratio the sample spectrum against the stored background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing & Analysis:

-

Label the significant peaks on the resulting spectrum.

-

Compare the obtained peak positions with the expected values detailed in this guide to confirm the identity and purity of the sample.

-

-

Clean-up:

-

Disassemble the salt plates.

-

Thoroughly clean the plates with a suitable solvent to remove all traces of the sample.

-

Store the plates in a desiccator to protect them from atmospheric moisture.

-

Visualization of the Analytical Workflow

The logical flow from molecular structure to spectral interpretation is a cornerstone of spectroscopic analysis.

Caption: Workflow for the IR spectroscopic analysis of this compound.

Conclusion

The infrared spectrum of this compound is rich with information, providing a clear and definitive confirmation of its complex structure. The most diagnostic features are the two strong, well-resolved carbonyl absorption bands, with the ester C=O appearing at a higher wavenumber (~1720 cm⁻¹) than the conjugated ketone C=O (~1685 cm⁻¹). This separation is a direct consequence of the competing inductive and resonance effects within the molecule. Additional confirmations from the C-H stretching, aromatic C=C stretching, and strong C-O stretching regions provide a comprehensive and robust structural elucidation. By following the detailed analytical framework and experimental protocol presented, researchers can confidently utilize FTIR spectroscopy to identify and characterize this compound with a high degree of certainty.

References

-

Hasan, T. (2014). Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Scholars Research Library. [Link]

-

Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2799640, this compound. PubChem. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Department of Chemistry. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Henry Rzepa's Blog. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

-

Wade, L.G. (n.d.). Characteristic Group Vibrations of Organic Molecules. [Link]

-

Brown, W.P. (n.d.). Interpreting the infrared spectrum of ethyl ethanoate. Doc Brown's Chemistry. [Link]

-

Quora. (2018). Why is the carbonyl frequency in esters higher than in ketones?. [Link]

-

Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. [Link]

-

Chemistry Stack Exchange. (2015). Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone whilst an ester is higher than a ketone?. [Link]

Sources

- 1. This compound | C11H12O3 | CID 2799640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. quora.com [quora.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

An Important Note on the Safe Handling of Ethyl 2-acetylbenzoate

To Researchers, Scientists, and Drug Development Professionals:

This document serves to address the critical importance of specific and verified safety information when handling chemical reagents. The initial request for an in-depth technical guide on the safety and handling of Ethyl 2-acetylbenzoate (CAS No. 103935-10-0) prompted a thorough search for authoritative safety data. However, this search revealed a significant lack of comprehensive, publicly available Safety Data Sheets (SDS) for this specific compound.

While data for structurally related compounds such as ethyl benzoate, ethyl 2-methylbenzoate, and ethyl 4-acetylbenzoate are accessible, it is scientifically unsound and unsafe to extrapolate safety and handling protocols from these analogs. The position of the acetyl group on the benzene ring can significantly influence the chemical, physical, and toxicological properties of the molecule. For instance, information regarding Ethyl 2-methylbenzoate suggests it can cause serious eye damage, underscoring how minor structural changes can have substantial impacts on hazard profiles. Similarly, while a source on Ethyl 4-acetylbenzoate indicates it does not meet GHS hazard criteria, this information cannot be reliably applied to the 2-acetyl isomer.

The paramount principle of laboratory safety is the reliance on specific and verified information for the exact chemical being used. Extrapolation from related but distinct molecules can lead to inadequate safety measures and potential laboratory accidents.

Therefore, this guide cannot be responsibly completed as requested due to the absence of a specific and authoritative SDS for this compound.

We strongly advise all researchers, scientists, and drug development professionals intending to handle this compound to:

-

Contact the chemical supplier directly to obtain a comprehensive and current Safety Data Sheet (SDS) for this compound (CAS No. 103935-10-0). This is the most reliable source of safety and handling information.

-

Perform a thorough risk assessment based on the information provided in the supplier-specific SDS before commencing any work with this compound.

-

In the absence of a detailed SDS, treat the substance with a high degree of caution, assuming it to be hazardous. This includes, at a minimum, the use of appropriate personal protective equipment (PPE), handling in a well-ventilated area (such as a chemical fume hood), and having emergency procedures in place.

The integrity of scientific research and the safety of laboratory personnel are of utmost importance. Proceeding with the use of any chemical without a clear understanding of its specific hazards is contrary to best practices in laboratory safety.

Methodological & Application

Application Notes & Protocols: Ethyl 2-Acetylbenzoate as a Versatile Precursor in Heterocyclic Synthesis

Abstract

Ethyl 2-acetylbenzoate is a uniquely functionalized aromatic compound, possessing vicinal keto and ester moieties that serve as reactive handles for a multitude of cyclization reactions. This guide provides an in-depth exploration of its application as a pivotal precursor for the synthesis of medicinally relevant heterocyclic scaffolds, including quinolones, phthalazinones, and isocoumarins. We delve into the mechanistic underpinnings of these transformations and furnish detailed, field-proven protocols designed for reproducibility and scalability. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis of novel molecular entities.

Introduction: The Strategic Value of this compound

This compound (C₁₁H₁₂O₃) is more than a simple aromatic ketone; it is a powerful synthon in the armamentarium of the synthetic chemist.[1] Its strategic value lies in the ortho-disposition of an electrophilic ester carbonyl and a ketone, which can be either electrophilic at its carbonyl carbon or nucleophilic at the α-carbon upon enolization. This dual reactivity profile enables its participation in a variety of cyclocondensation reactions to form fused heterocyclic systems, which are core structures in numerous pharmaceuticals and biologically active compounds.[2]

Understanding the distinct reactivity of each functional group is key to controlling the reaction outcome. The ester can undergo nucleophilic acyl substitution, while the ketone is susceptible to nucleophilic addition. Furthermore, the acetyl group's α-protons are acidic, allowing for enolate formation and subsequent intramolecular reactions. This guide will dissect these reaction pathways to provide a clear framework for their application.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [1][3] |

| Molecular Weight | 192.21 g/mol | [1][3] |

| CAS Number | 103935-10-0 | [1][3] |

| Boiling Point | 97-99 °C (at 0.3 mmHg) | [3] |

| SMILES | CCOC(=O)C1=CC=CC=C1C(=O)C | [1] |

| InChIKey | YCJSSCAQCRQQJT-UHFFFAOYSA-N | [1] |

Synthesis of 4-Hydroxyquinolones via Conrad-Limpach Cyclization

The synthesis of 4-hydroxyquinolones, a core scaffold in many antibacterial agents, can be achieved through the Conrad-Limpach synthesis.[4] This reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization. This compound, with its inherent β-ketoester-like functionality embedded within the aromatic ring, is an excellent substrate for this transformation when reacted with primary amines or anilines.

Mechanistic Rationale: The reaction proceeds in two key stages. First, the aniline's amino group performs a nucleophilic attack on the acetyl carbonyl of this compound, forming a hemiaminal intermediate that subsequently dehydrates to yield an enamine. The choice of an acid catalyst facilitates this condensation by protonating the carbonyl oxygen, increasing its electrophilicity. The second stage is the crucial thermal cyclization. At elevated temperatures (typically >200 °C), the enamine undergoes an intramolecular nucleophilic attack from the aniline ring onto the ester carbonyl. This is followed by the elimination of ethanol to yield the final, stable 4-hydroxyquinolone product. High-boiling, inert solvents like Dowtherm A or ethyl benzoate are often employed to achieve the necessary temperatures for this cyclization.[5]

Workflow for Quinolone Synthesis

Caption: Conrad-Limpach synthesis workflow.

Detailed Protocol: Synthesis of 2-Methyl-6-nitro-4-quinolone

This protocol is adapted from a one-pot modification of the Conrad-Limpach synthesis, demonstrating the general principles applicable to this compound analogs.[5]

-

Reagent Preparation: In a 1 L round-bottom flask equipped with a mechanical stirrer and a short-path distillation apparatus, charge 4-nitroaniline (0.10 mol), this compound (0.12 mol), and a high-boiling solvent such as ethyl benzoate (200 mL).

-

Catalysis: Add 2-3 drops of concentrated sulfuric acid to the stirred mixture. The acid catalyzes the initial condensation by activating the carbonyl group.

-

Condensation and Cyclization: Heat the reaction mixture to reflux (approximately 210-250°C, depending on the solvent). Ethanol, generated during the formation of the enamine intermediate, will begin to distill off. The removal of this byproduct drives the equilibrium towards product formation.

-

Reaction Monitoring: Maintain the reflux for 1-2 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting aniline.

-

Product Isolation: Once the reaction is complete, allow the mixture to cool to approximately 100°C. Carefully add a non-polar solvent like hexanes or heptane (300 mL) to precipitate the quinolone product.

-

Purification: Stir the resulting slurry as it cools to room temperature. Collect the solid product by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven. The product can be further purified by recrystallization if necessary.

Synthesis of Phthalazinones via Condensation with Hydrazines

Phthalazinones are a class of N-containing bicyclic heterocycles present in many pharmacologically active molecules, known for activities such as VEGFR-2 inhibition.[6][7] The synthesis of the phthalazinone core from this compound is a robust and high-yielding cyclocondensation reaction with hydrazine or its derivatives.[7]

Mechanistic Rationale: This transformation is a classic example of heterocyclic ring formation through the reaction of a 1,4-dicarbonyl system (or its synthetic equivalent) with a dinucleophile. The reaction is initiated by the nucleophilic attack of one nitrogen atom of the hydrazine molecule on the more electrophilic acetyl carbonyl group of this compound. This is followed by an intramolecular nucleophilic attack by the second nitrogen atom on the ester carbonyl. A subsequent dehydration and elimination of ethanol lead to the formation of the stable, aromatic phthalazinone ring system. The reaction is typically performed in a protic solvent like ethanol, which facilitates proton transfer steps in the mechanism.[8]

General Pathway for Phthalazinone Synthesis

Caption: Phthalazinone synthesis via cyclocondensation.

Detailed Protocol: Synthesis of 4-Methyl-1(2H)-phthalazinone

This protocol is based on the general procedure for reacting 2-acylbenzoic acids or their esters with hydrazine.[6][8]

-

Reaction Setup: To a solution of this compound (0.05 mol) in absolute ethanol (150 mL) in a round-bottom flask, add hydrazine hydrate (0.06 mol, 1.2 equivalents).

-

Reflux: Heat the mixture under reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Product Precipitation: Upon completion, cool the reaction mixture in an ice bath. The phthalazinone product, being less soluble in cold ethanol, will often precipitate.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small portion of cold ethanol to remove any unreacted starting materials. The product can be recrystallized from ethanol or an ethanol/water mixture to yield pure 4-methyl-1(2H)-phthalazinone.

Substrate Scope: Influence of Hydrazine Derivative

The use of substituted hydrazines allows for the introduction of various functional groups at the N-2 position of the phthalazinone ring, which is a common strategy in drug design.

| Hydrazine Derivative | R-Group | Typical Yield | Notes |

| Hydrazine Hydrate | -H | >85% | Forms the parent phthalazinone.[8] |

| Methylhydrazine | -CH₃ | >80% | Introduces a methyl group at the N-2 position. |

| Phenylhydrazine | -C₆H₅ | >90% | Yields N-phenyl substituted phthalazinones. |

| Benzylhydrazine | -CH₂C₆H₅ | >80% | Introduces a benzyl group at the N-2 position. |

Synthesis of Isocoumarins via Intramolecular Cyclization

Isocoumarins are bicyclic lactones found in various natural products and exhibit a wide range of biological activities.[9] While multiple routes to isocoumarins exist, they can be synthesized from this compound through reactions that facilitate an intramolecular attack of a nucleophile derived from the acetyl group onto the ester carbonyl.

Mechanistic Rationale: A common strategy involves the selective reduction of the ketone to a secondary alcohol. The resulting hydroxyl group can then perform an intramolecular transesterification by attacking the proximal ester carbonyl, cyclizing to form a dihydroisocoumarin intermediate. Subsequent elimination of water under acidic or basic conditions yields the aromatic isocoumarin. Alternatively, formation of an enolate from the acetyl group followed by intramolecular cyclization can also lead to the isocoumarin skeleton.

General Pathway for Isocoumarin Synthesis

Caption: Isocoumarin synthesis via reduction-cyclization.

Detailed Protocol: Synthesis of 3-Methylisocoumarin

This protocol describes a plausible two-step synthesis based on established chemical transformations.[10]

-

Selective Reduction: Dissolve this compound (0.02 mol) in methanol (100 mL) in a flask and cool to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (0.025 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C. The NaBH₄ selectively reduces the ketone over the less reactive ester.

-

Reaction Quench: After stirring for 2 hours at 0°C, slowly add 1 M hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.

-

Intermediate Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 2-(1-hydroxyethyl)benzoate intermediate.

-

Cyclization and Dehydration: Take the crude intermediate and dissolve it in toluene (100 mL). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 5 mol%). Fit the flask with a Dean-Stark apparatus to remove water.

-

Reflux: Heat the mixture to reflux for 4-6 hours. The p-TsOH catalyzes both the intramolecular lactonization and the subsequent dehydration to form the aromatic isocoumarin.

-

Workup and Purification: Cool the reaction, wash with saturated sodium bicarbonate solution to remove the acid catalyst, and then wash with brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 3-methylisocoumarin.

Conclusion

This compound stands out as a remarkably versatile and powerful precursor in synthetic organic chemistry. Its unique arrangement of keto and ester functionalities provides a pre-organized framework for the efficient construction of diverse and complex heterocyclic systems. The protocols detailed herein for the synthesis of quinolones, phthalazinones, and isocoumarins highlight the controlled and predictable reactivity of this synthon. By understanding the underlying mechanisms, chemists can leverage this compound to streamline the synthesis of novel compounds for applications in drug discovery, agrochemicals, and materials science, underscoring its continued importance in the field.

References

-

Semantic Scholar. (n.d.). 2-Acetylbenzo[h]quinoline 1 and 3-acetylbenzo[f]quinolines by the reaction of benzo[h]. Retrieved January 23, 2026, from [Link]

-

PubMed. (n.d.). [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones]. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). 2-Acetylbenzofurans: Synthesis, Reactions and Applications | Request PDF. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). US4096143A - Process for producing phthalazinone and derivatives of the same.

-

Filo. (2024). Predict the products of the reaction between ethyl benzoate and... Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Heterocycles from 2-Acylbenzoic Acids. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. Retrieved January 23, 2026, from [Link]

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Retrieved January 23, 2026, from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Retrieved January 23, 2026, from [Link]

-

National Institutes of Health. (2023). Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. Retrieved January 23, 2026, from [Link]

-

National Institutes of Health. (n.d.). This compound. PubChem. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). (a) Synthesis of isocoumarins and phthalides via the cyclization of... Retrieved January 23, 2026, from [Link]

-

Al-Mustansiriyah Journal of Science. (2018). Synthesis of Novel 3-Acetyl N-methyl-2- Quinolone Derivatives with Expected Antimicrobial Activity. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development | Request PDF. Retrieved January 23, 2026, from [Link]

-

Collection of Czechoslovak Chemical Communications. (1994). Thermal Cyclocondensation of Ethyl (1-Methyl-5- and 6-Benzimidazolyl/benzotriazolyl)aminomethylenepropanedioates. Retrieved January 23, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of Isocoumarins and its derivatives. Retrieved January 23, 2026, from [Link]

-

National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2019). Synthesis of New7-ethyl-4-methyl-2-Quinolone Derivatives. Retrieved January 23, 2026, from [Link]

-

Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Isocoumarins. Retrieved January 23, 2026, from [Link]

-

PubMed. (2016). Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. Retrieved January 23, 2026, from [Link]

-

National Institutes of Health. (n.d.). Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. Retrieved January 23, 2026, from [Link]

-

National Institutes of Health. (n.d.). Ethyl 4-acetylbenzoate. PubChem. Retrieved January 23, 2026, from [Link]

-

Phthalazinone. (n.d.). Retrieved January 23, 2026, from [Link]

-

Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Retrieved January 23, 2026, from [Link]

-

National Institutes of Health. (n.d.). Ethyl 2-chlorobenzoate. PubChem. Retrieved January 23, 2026, from [Link]

Sources

- 1. This compound | C11H12O3 | CID 2799640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. synarchive.com [synarchive.com]

- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

- 8. US4096143A - Process for producing phthalazinone and derivatives of the same - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

Application Notes & Protocols: Ethyl 2-Acetylbenzoate in the Synthesis of Quinolines

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral to a vast array of pharmacologically active compounds, including antimalarial agents like chloroquine, broad-spectrum antibiotics such as ciprofloxacin, and numerous anticancer and anti-inflammatory drugs.[1] The inherent chemical properties of the quinoline nucleus—its aromaticity, basic nitrogen atom, and multiple sites for functionalization—make it a versatile building block for designing molecules with tailored biological activities and photophysical properties.

Among the classical methods for constructing this vital heterocycle, the Conrad-Limpach synthesis and its variations stand out for their utility in preparing 4-hydroxyquinoline derivatives.[2] This guide focuses on the application of ethyl 2-acetylbenzoate, a unique β-ketoester, as a potent precursor in this class of reactions, offering a strategic entry into highly functionalized quinoline cores.

Application Notes: Mechanistic Insights & Experimental Strategy

This compound: A Versatile Aromatic Building Block

This compound is an aromatic β-ketoester. Its structure is primed for quinoline synthesis as it contains the two essential carbonyl functionalities—a ketone and an ester—in an ortho relationship. This arrangement facilitates a cyclocondensation reaction with anilines, providing a direct route to quinoline-8-carboxylate derivatives, which are valuable intermediates for further elaboration.

The Reaction Pathway: A Conrad-Limpach Type Cyclization

The synthesis of a 4-hydroxyquinoline from this compound and an aniline proceeds via a mechanism analogous to the Conrad-Limpach synthesis.[2] The reaction is typically a two-stage process, even if performed in one pot:

-

Enamine Formation: The reaction initiates with the nucleophilic attack of the aniline's amino group on the more electrophilic ketone carbonyl of this compound. This is followed by dehydration to form a stable, conjugated enamine intermediate. This step generally occurs at moderate temperatures.

-

Thermal Cyclization: The crucial ring-closing step is an intramolecular electrophilic attack by the ester carbonyl carbon onto the aniline ring. This process requires significant thermal energy (typically >250 °C) to overcome the high activation barrier associated with disrupting the aromaticity of the aniline ring.[3] A subsequent elimination of ethanol rearomatizes the system, yielding the thermodynamically stable 4-hydroxyquinoline product, which exists in tautomeric equilibrium with its 4-quinolone form.

The overall mechanism can be visualized as follows:

Figure 1: Generalized mechanism for the Conrad-Limpach type synthesis of quinolines.